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molecular formula C12H13ClO3 B8426238 Ethyl (5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetate

Ethyl (5-chloro-1,3-dihydro-2-benzofuran-1-yl)acetate

Cat. No. B8426238
M. Wt: 240.68 g/mol
InChI Key: FLBWGGNZUBHLIA-UHFFFAOYSA-N
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Patent
US07335660B2

Procedure details

5-Chloro-1,3-dihydro-2-benzofuran-1-ol (2.95 g, 17.3 mmol) was dissolved in THF (60 mL) and cooled to 0° C. Triethyl phosphonoacetate (11.7 g, 52.1 mmol) and caesium carbonate (17 g, 52.1 mmol) were added. After 20 min the cold bath was removed and the reaction mixture allowed to stir at room temperature for 3 h, then quenched with a saturated solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. Purification by column chromatography, eluting with ethyl acetate/hexane (1:4), yielded the title compound as a colourless oil.
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
Triethyl phosphonoacetate
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6](O)[O:7][CH2:8][C:4]=2[CH:3]=1.C(=O)([O-])[O-:13].[Cs+].[Cs+].[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[CH:6]([CH2:19][C:20]([O:21][CH2:22][CH3:18])=[O:13])[O:7][CH2:8][C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
ClC1=CC2=C(C(OC2)O)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Triethyl phosphonoacetate
Quantity
11.7 g
Type
reactant
Smiles
Name
caesium carbonate
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 min the cold bath was removed
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1:4)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC2=C(C(OC2)CC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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